N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine
Brand Name: Vulcanchem
CAS No.: 297763-27-0
VCID: VC0390711
InChI: InChI=1S/C10H10N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,11,13,15)/b7-4+,12-8+
SMILES: C1=CC=C(C=C1)C=CC=NN2C(=NN=N2)N
Molecular Formula: C10H10N6
Molecular Weight: 214.23g/mol

N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine

CAS No.: 297763-27-0

Main Products

VCID: VC0390711

Molecular Formula: C10H10N6

Molecular Weight: 214.23g/mol

N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine - 297763-27-0

CAS No. 297763-27-0
Product Name N-(5-Amino-1H-tetraazol-1-yl)-N-(3-phenyl-2-propenylidene)amine
Molecular Formula C10H10N6
Molecular Weight 214.23g/mol
IUPAC Name 1-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetrazol-5-amine
Standard InChI InChI=1S/C10H10N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,11,13,15)/b7-4+,12-8+
Standard InChIKey HDMYUEYNNGDXBK-HCFISPQYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C=N/N2C(=NN=N2)N
SMILES C1=CC=C(C=C1)C=CC=NN2C(=NN=N2)N
Canonical SMILES C1=CC=C(C=C1)C=CC=NN2C(=NN=N2)N
PubChem Compound 6869142
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator